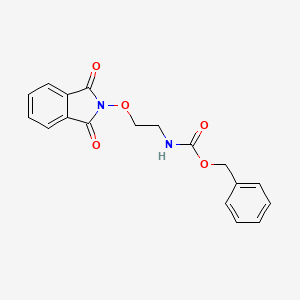

Benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate

Description

Benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate (CAS: 168827-96-1) is a synthetic organic compound with the molecular formula C₁₈H₁₆N₂O₅ and a molecular weight of 340.34 g/mol . It features a benzyl carbamate group linked to a 2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl moiety. This compound is commercially available (e.g., Catalog Number: 094990) and is used in pharmaceutical research due to its modular reactivity .

Properties

IUPAC Name |

benzyl N-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5/c21-16-14-8-4-5-9-15(14)17(22)20(16)25-11-10-19-18(23)24-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXENUDDTLQFBNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCON2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60553800 | |

| Record name | Benzyl {2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168827-96-1 | |

| Record name | Benzyl {2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate typically involves the reaction of benzyl N-(2-hydroxyethyl)carbamate with N-hydroxyphthalimide in the presence of triphenylphosphine and diethyl azodicarboxylate in tetrahydrofuran. The reaction mixture is stirred at room temperature overnight, followed by purification through flash column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis route mentioned above can be scaled up for larger production.

Chemical Reactions Analysis

Types of Reactions: Benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate undergoes various chemical reactions, including substitution and condensation reactions.

Common Reagents and Conditions:

Substitution Reactions: Typically involve reagents like triphenylphosphine and diethyl azodicarboxylate.

Condensation Reactions: Often use N-hydroxyphthalimide as a key reagent.

Major Products Formed: The primary product formed from these reactions is this compound itself, which can be further modified for various applications.

Scientific Research Applications

Chemistry: This compound is used in the synthesis and characterization of new chemical entities, particularly in the development of potential anticancer agents.

Biology: In biological research, it is used to study molecular interactions and the structure of bioactive molecules through techniques like X-ray crystallography.

Medicine: Benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate has been explored for its potential as a lead compound in the development of new drugs for diabetes management and as a selective inhibitor for enzymes like butyrylcholinesterase.

Industry: The compound is also utilized in the development of antimicrobial agents and anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of Benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and proteins. For instance, it acts as a selective inhibitor for butyrylcholinesterase, which is involved in the breakdown of acetylcholine. This inhibition can have therapeutic implications for neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the benzyl carbamate scaffold but differing in substituents or functional groups. Key comparisons include molecular properties, reactivity, and applications.

Isoindoline Dione Derivatives

Benzyl (2-Hydrazinyl-2-oxoethyl)carbamate (CAS: 5680-83-1)

- Molecular Formula : C₁₀H₁₃N₃O₃

- Molecular Weight : 223.23 g/mol

- Key Differences : Replaces the 1,3-dioxoisoindolinyloxy group with a hydrazinyl-oxoethyl chain.

- Implications : The hydrazine group enhances nucleophilicity, making it suitable for conjugation reactions. However, reduced steric bulk may lower stability compared to the target compound .

Benzyl N-[(1S)-2-[(tert-Butyldimethylsilyl)oxy]-1-[(2-Bromophenyl)carbamoyl]ethyl]carbamate (Compound 17)

- Molecular Formula : C₂₃H₃₁ClN₂O₄Si

- Molecular Weight : 463.18 g/mol

- Key Differences : Incorporates a tert-butyldimethylsilyl (TBS) protecting group and a bromophenyl carbamate.

- Implications: The TBS group improves solubility in nonpolar solvents, while the bromophenyl moiety may enhance halogen bonding interactions in catalysis .

Pyridine and Pyrrolidinone Analogs

Benzyl (2-Oxo-1,2-dihydropyridin-3-yl)carbamate (CAS: 147269-67-8)

- Molecular Formula : C₁₃H₁₂N₂O₃

- Molecular Weight : 244.25 g/mol

- Key Differences : Replaces the isoindoline dione with a 2-oxo-dihydropyridine ring.

- However, the lack of the ethyloxy linker reduces flexibility .

(R)-Benzyl (2-Oxopyrrolidin-3-yl)carbamate (CAS: 1219424-59-5)

- Similarity Score : 0.97

- Key Differences: Substitutes the isoindoline dione with a pyrrolidinone ring.

- Implications: The pyrrolidinone group offers a chiral center, making it valuable in asymmetric synthesis. The lower molecular weight (vs. 340.34 g/mol) may improve bioavailability .

Substituted Ethyl Carbamates

Benzyl ((2S,3R)-3-Hydroxy-1-oxo-1-(((tetrahydro-2H-pyran-2-yl)oxy)amino)butan-2-yl)carbamate (CAS: 1820598-87-5)

- Molecular Formula : C₁₇H₂₄N₂O₆

- Molecular Weight : 352.38 g/mol

- Key Differences: Introduces a tetrahydro-2H-pyran (THP) group and hydroxybutanoyl chain.

- Implications : The THP group enhances stereochemical complexity, useful in natural product synthesis. The hydroxy group increases hydrophilicity .

Benzyl (2-(6-(Methylamino)pyridin-2-yl)ethyl)carbamate (CAS: 1220596-13-3)

- Molecular Formula : C₁₆H₁₉N₃O₂

- Molecular Weight : 285.34 g/mol

- Key Differences: Features a pyridinylethyl group with a methylamino substituent.

- Implications: The pyridine-methylamino motif may enhance binding to biological targets (e.g., enzymes or receptors) but reduces steric shielding compared to isoindoline dione .

Data Tables for Comparative Analysis

Table 1: Molecular Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | 168827-96-1 | C₁₈H₁₆N₂O₅ | 340.34 | Benzyl carbamate, isoindoline dione |

| Benzyl (2-Hydrazinyl-2-oxoethyl)carbamate | 5680-83-1 | C₁₀H₁₃N₃O₃ | 223.23 | Hydrazine, oxoethyl |

| (R)-Benzyl (2-Oxopyrrolidin-3-yl)carbamate | 1219424-59-5 | C₁₂H₁₄N₂O₃ | 234.25 | Pyrrolidinone, chiral center |

| Benzyl (2-Oxo-1,2-dihydropyridin-3-yl)carbamate | 147269-67-8 | C₁₃H₁₂N₂O₃ | 244.25 | Dihydropyridine, carbamate |

Biological Activity

Benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate, a compound with the molecular formula C18H16N2O5 and a molecular weight of 340.3 g/mol, has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of Biological Activity

This compound is primarily investigated for its role as a selective inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in the metabolism of acetylcholine. The inhibition of BChE can have significant implications for treating neurodegenerative diseases such as Alzheimer's disease, where acetylcholine levels are critical for cognitive function.

The compound's mechanism involves binding to the active site of BChE, thereby preventing the breakdown of acetylcholine. This inhibition can enhance cholinergic signaling, potentially improving cognitive functions in affected individuals. Additionally, it has been noted for its potential in managing diabetes by influencing metabolic pathways related to glucose homeostasis.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties . For instance, a synthesized derivative exhibited antiproliferative effects against various cancer cell lines, including Panc-1 (pancreatic), Sk-mel-28 (melanoma), and PC-3 (prostate). The compound FT-12, related to this compound, was shown to induce cell cycle arrest in the S phase and reduce clonogenic survival.

| Cell Line | IC50 Value | Effect |

|---|---|---|

| Panc-1 | 15 µM | Antiproliferative |

| Sk-mel-28 | 10 µM | Induced apoptosis |

| PC-3 | 12 µM | Cell cycle arrest in S phase |

Antimicrobial and Anti-inflammatory Properties

The compound has also been explored for its antimicrobial and anti-inflammatory properties. It shows promise as a lead compound in drug discovery programs targeting infections and inflammatory diseases. Its structure allows for interactions with various biological targets, enhancing its potential therapeutic applications.

Comparative Analysis with Similar Compounds

This compound can be compared with other compounds exhibiting similar biological activities:

| Compound Name | Biological Activity |

|---|---|

| N-(5-benzyl-4-oxo-2-phenylthiazolidin-3-yl)-5-(1,3-dioxoisoindolin-2-yl)methyl)-2-hydroxybenzamide | Anticancer |

| Ethyl 2-((1,3-dioxoisoindolin-2-yl)oxy)acetate | Antimicrobial |

This comparison illustrates that while other compounds may share similar activities, this compound's unique structure provides specific advantages in selectivity and potency against certain enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.